6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZNTESZSJQVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382276 | |

| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30530-42-8 | |

| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Executive Summary: This guide provides a comprehensive technical overview of this compound, with a primary focus on its molecular weight. It details the compound's physicochemical properties, methods for its synthesis, and the analytical workflows required for structural confirmation and purity assessment. Designed for researchers and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its characterization, establishing a foundational understanding of this important heterocyclic compound.

Introduction to Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged structure in medicinal and agricultural chemistry. Its nitrogen-rich heterocyclic core allows for extensive functionalization at the 2, 4, and 6 positions, enabling the creation of diverse chemical libraries with a wide range of biological activities.[1][2] Compounds built on this scaffold have been successfully developed as anticancer agents, kinase inhibitors, antivirals, and herbicides.[2][3] The specific compound, this compound, incorporates a fluorinated phenyl ring, a common modification in modern drug discovery used to enhance metabolic stability and binding affinity. Understanding its fundamental molecular properties, beginning with its molecular weight, is the first critical step in any research or development endeavor.

Core Physicochemical Properties

The identity and purity of a chemical compound are defined by its physicochemical properties. For this compound, these properties are anchored by its molecular formula and resulting molecular weight.

Molecular Identity and Weight

The definitive molecular identity of the compound is established through its chemical formula and systematic nomenclature.

The molecular weight is calculated from the molecular formula using the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Nitrogen (14.007 u).

Calculation: (9 x 12.011) + (8 x 1.008) + (1 x 18.998) + (5 x 14.007) = 108.099 + 8.064 + 18.998 + 70.035 = 205.196 g/mol

This calculated value is often rounded to two decimal places, 205.19 g/mol or 205.2 g/mol , for practical laboratory use.[3][4][5][6]

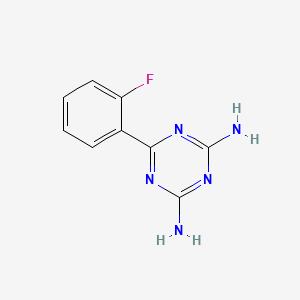

Structural Information

The arrangement of atoms is visualized in the 2D chemical structure below, which illustrates the connectivity of the 2-fluorophenyl group to the C6 position of the 2,4-diamino-1,3,5-triazine core.

Caption: 2D Structure of this compound.

Tabulated Physicochemical Data

This table summarizes the key quantitative data for the compound, providing a quick reference for laboratory professionals.

| Property | Value | Source(s) |

| Molecular Weight | 205.19 g/mol | [4][5][6] |

| Monoisotopic Mass | 205.07637 Da | [7] |

| Molecular Formula | C₉H₈FN₅ | [4][5][8] |

| CAS Number | 30530-42-8 | [4] |

| Appearance | White Powder | [3] |

| Melting Point | 276-282 °C | [3] |

Synthesis and Analytical Confirmation

The theoretical molecular weight is validated through synthesis and subsequent characterization using modern analytical techniques. The experimental data must align with the calculated values to confirm the compound's identity and purity.

General Synthetic Strategy

Substituted 2,4-diamino-1,3,5-triazines are commonly synthesized via multi-component reactions, often enhanced by microwave irradiation to reduce reaction times and improve yields.[9][10] A prevalent one-pot, two-step method involves the reaction of cyanoguanidine, an appropriate aromatic aldehyde (in this case, 2-fluorobenzaldehyde), and an amine source, followed by base-mediated aromatization.[2][9]

Caption: Generalized one-pot synthesis workflow for 6-aryl-1,3,5-triazine-2,4-diamines.

Experimental Verification of Molecular Weight

No synthesis is complete without rigorous analytical confirmation. The following workflow is essential for validating the molecular structure and, by extension, the molecular weight of the final product.

-

Mass Spectrometry (MS): This is the most direct technique for confirming molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For C₉H₈FN₅, the expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 206.08365, corresponding to the monoisotopic mass plus a proton.[7] The detection of this ion is primary evidence of successful synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, and splitting patterns must be consistent with the proposed structure of this compound, confirming the specific connectivity of the atoms and the presence of the 2-fluorophenyl isomer.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the pure sample. The experimental percentages must match the theoretical values calculated from the molecular formula (C: 52.68%, H: 3.93%, N: 34.13%) within a narrow margin of error (typically ±0.4%), providing robust, quantitative validation of the molecular formula.

Caption: Self-validating workflow for the analytical confirmation of molecular weight.

Applications in Research and Development

The precise molecular weight of this compound is fundamental to its application in research.

-

Drug Discovery: In pharmaceutical development, exact molar quantities are required for synthesizing derivatives, conducting structure-activity relationship (SAR) studies, and performing quantitative biological assays.[3] The triazine core is a known hinge-binding motif for many protein kinases, making this compound a valuable starting point or fragment for developing targeted cancer therapies.[1]

-

Agricultural Science: As a triazine derivative, it holds potential as an herbicide.[3] Accurate dosing and environmental fate studies rely on precise molecular weight for concentration calculations.

-

Materials Science: This class of compounds can be used in the development of advanced polymers and coatings, where stoichiometric control is essential for achieving desired material properties.[3]

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity, established theoretically as 205.19 g/mol from its molecular formula, C₉H₈FN₅. This value is not merely academic; it is a critical parameter that is experimentally verified through a rigorous analytical workflow including mass spectrometry, NMR, and elemental analysis. For scientists and researchers, this validated molecular weight is the bedrock for all subsequent quantitative work, from synthetic chemistry to biological evaluation, enabling the precise and reproducible advancement of science in fields ranging from medicine to materials.

References

- LabSolu. (n.d.). 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.

- Chem-Impex. (n.d.). 2,4-Diamino-6-(4-fluorophenyl)-1,3,5-triazine.

- Stenutz. (n.d.). 6-(2-chloro-5-fluorophenyl)-1,3,5-triazine-2,4-diamine.

- ChemicalBook. (n.d.). 2,4-DIAMINO-6-(2-FLUOROPHENYL)-1,3,5-TRIAZINE. CAS 30530-42-8.

- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 6-(1-Fluoroethyl)-1,3,5-triazine-2,4-diamine.

- precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)-6,6-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE.

- International Journal of Pharmaceutical Research and Allied Sciences. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses.

- RSC Publishing. (2020). Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling.

- PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.

- RSC Publishing. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives.

- ChemicalBook. (n.d.). 2,4-DIAMINO-6-(4-FLUOROPHENYL)-1,3,5-TRIAZINE.

- Stenutz. (n.d.). 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine.

- Sigma-Aldrich. (n.d.). 6-Methyl-1,3,5-triazine-2,4-diamine 98%.

- NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook.

- PubChemLite. (n.d.). 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine.

Sources

- 1. ijpras.com [ijpras.com]

- 2. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 30530-42-8 CAS MSDS (2,4-DIAMINO-6-(2-FLUOROPHENYL)-1,3,5-TRIAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,4-DIAMINO-6-(4-FLUOROPHENYL)-1,3,5-TRIAZINE [amp.chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

- 7. PubChemLite - 2,4-diamino-6-(2-fluorophenyl)-1,3,5-triazine (C9H8FN5) [pubchemlite.lcsb.uni.lu]

- 8. 6-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine [stenutz.eu]

- 9. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,5-triazine core is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. The diamino-substituted triazine motif, in particular, has garnered significant attention for its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases, making it a privileged scaffold for targeting a wide range of biological macromolecules. This guide provides a comprehensive technical overview of the chemical properties of a specific, yet promising, analogue: 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS No. 30530-42-8).

The introduction of a 2-fluorophenyl substituent onto the triazine ring introduces unique electronic and steric features that can profoundly influence the molecule's physicochemical properties, reactivity, and ultimately, its pharmacological profile. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the synthesis, structural characteristics, and potential chemical behavior of this compound. By understanding its fundamental chemical properties, we can better unlock its therapeutic potential.

Synthesis Strategies: Constructing the 6-Aryl-2,4-diamino-1,3,5-triazine Core

The synthesis of 6-aryl-2,4-diamino-1,3,5-triazines can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. Two prevalent and efficient methods are highlighted below.

Microwave-Assisted Synthesis from Dicyandiamide and 2-Fluorobenzonitrile

A highly efficient and green synthetic approach involves the microwave-assisted reaction of dicyandiamide with a substituted benzonitrile.[1][2][3] This method often leads to high yields and short reaction times, minimizing the use of hazardous solvents.

Reaction Causality: The reaction proceeds via a nucleophilic attack of the dicyandiamide nitrogen onto the nitrile carbon of 2-fluorobenzonitrile, followed by an intramolecular cyclization to form the triazine ring. Microwave irradiation accelerates the reaction rate by efficiently heating the polar reactants and solvent.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

-

2-Fluorobenzonitrile

-

Dicyandiamide

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, combine 2-fluorobenzonitrile (1.0 eq) and dicyandiamide (1.1 eq).

-

Add a minimal amount of DMSO to ensure a homogeneous mixture and efficient microwave absorption.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of 150-180°C for 10-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Precipitate the product by adding water to the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Caption: Microwave-assisted synthesis workflow.

One-Pot Multi-Component Synthesis

A versatile one-pot synthesis of 6-aryl-2,4-diamino-1,3,5-triazines involves the condensation of an aromatic aldehyde, cyanoguanidine, and an amine, often under acidic conditions followed by a base-mediated cyclization and aromatization.[4][5] This approach allows for the generation of diverse libraries of triazine derivatives.

Reaction Causality: The reaction is believed to proceed through the initial formation of a biguanide intermediate from cyanoguanidine and the amine. This is followed by condensation with the aldehyde and subsequent cyclization. The final step involves an oxidation or dehydrogenation to yield the aromatic triazine ring.

Experimental Protocol: One-Pot Synthesis

Materials:

-

2-Fluorobenzaldehyde

-

Cyanoguanidine

-

Ammonia source (e.g., ammonium chloride)

-

Acid catalyst (e.g., HCl)

-

Base (e.g., NaOH)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware

Procedure:

-

To a solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent, add cyanoguanidine (1.1 eq) and an ammonia source (e.g., ammonium chloride, 2.0 eq).

-

Add a catalytic amount of acid (e.g., concentrated HCl).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion of the initial condensation, cool the reaction mixture and add a base (e.g., aqueous NaOH) to promote cyclization and aromatization.

-

The product may precipitate from the solution upon cooling or after partial removal of the solvent.

-

Collect the solid by filtration, wash with water and a suitable organic solvent (e.g., ethanol), and dry to obtain the final product.

Caption: One-pot multi-component synthesis workflow.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₈FN₅ |

| Molecular Weight | 205.19 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid. |

| Melting Point | Predicted to be in the range of 200-250 °C, based on related 6-aryl-2,4-diamino-1,3,5-triazines. |

| Solubility | Expected to have low solubility in water and non-polar organic solvents.[11] It is likely to be soluble in polar aprotic solvents such as DMSO and DMF, and to a lesser extent in alcohols like methanol and ethanol.[12] |

| pKa | The diamino-s-triazine core is weakly basic. The pKa is predicted to be in the range of 3-5, influenced by the electron-withdrawing effect of the 2-fluorophenyl group. |

| LogP | The predicted octanol-water partition coefficient (LogP) is in the range of 1.5-2.5, indicating moderate lipophilicity. |

Spectral Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. Below are the predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[13]

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

-

δ 7.8-8.0 ppm (m, 1H): Aromatic proton ortho to the fluorine atom, showing complex coupling.

-

δ 7.2-7.4 ppm (m, 3H): Remaining aromatic protons of the 2-fluorophenyl ring.

-

δ 6.5-7.0 ppm (br s, 4H): Protons of the two amino groups, which may appear as a broad singlet due to exchange and quadrupolar broadening.

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

-

δ 165-170 ppm: Carbons of the triazine ring.

-

δ 158-162 ppm (d, J_CF ≈ 240-250 Hz): Carbon of the 2-fluorophenyl ring directly attached to the fluorine atom.

-

δ 115-135 ppm: Other aromatic carbons of the 2-fluorophenyl ring, with some showing carbon-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[14][15][16]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 205

-

Major Fragments:

-

Loss of HCN (m/z = 178)

-

Loss of NH₂CN (m/z = 163)

-

Fragment corresponding to the 2-fluorophenyl group (m/z = 95)

-

Caption: Predicted mass fragmentation pathway.

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the electron-deficient nature of the triazine ring and the presence of the amino and 2-fluorophenyl substituents.

-

Basicity: The amino groups on the triazine ring impart basic character to the molecule, allowing it to form salts with strong acids.

-

Nucleophilic Substitution: The triazine ring itself is generally resistant to nucleophilic attack due to the electron-donating nature of the two amino groups. However, under forcing conditions, displacement of the 2-fluorophenyl group might be possible with very strong nucleophiles.

-

Electrophilic Substitution: The amino groups can undergo reactions with electrophiles, such as acylation or alkylation, although the reactivity is lower than that of aniline due to the electron-withdrawing effect of the triazine ring. The 2-fluorophenyl ring can undergo electrophilic aromatic substitution, with the fluorine and triazine substituents directing the incoming electrophile.

-

Stability: The compound is expected to be stable under normal laboratory conditions. It is likely to be a high-melting solid, reflecting the planar structure and potential for intermolecular hydrogen bonding.[17][18]

Potential Applications and Future Directions

Derivatives of 2,4-diamino-1,3,5-triazine are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][19] The title compound, with its 2-fluorophenyl moiety, is a promising candidate for further investigation in these areas. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Future research should focus on the experimental validation of the predicted physicochemical and spectral properties, as well as the exploration of its biological activity through in vitro and in vivo studies. The synthesis of a library of derivatives with modifications on the amino groups could also lead to the discovery of compounds with improved potency and selectivity.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, including established and proposed synthetic routes, predicted physicochemical and spectral data, and an analysis of its chemical reactivity. While further experimental work is required to fully characterize this compound, the information presented here serves as a solid foundation for researchers to build upon in their quest for novel therapeutic agents.

References

- de la Hoz, A., Díaz-Ortiz, A., Elguero, J., & Moreno, A. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034–1041.

- de la Hoz, A., Díaz-Ortiz, A., Elguero, J., & Moreno, A. (2004).

- de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1034-1041.

- Kouadio, F., et al. (2021). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. International Journal of Pharmaceutical Research & Allied Sciences, 10(3), 1-11.

- Dolzhenko, A. V., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144.

- Li, M., et al. (2018). Solubility of 2,4-diamino-6-(4-pyridyl)-1,3,5-triazine in tetrahydrofuran and alcohols between 288.15 K and 318.15 K.

-

PubChem. (n.d.). Benzoguanamine. National Center for Biotechnology Information. Retrieved from [Link]

- El-Sayed, M. A., et al. (2023). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 13(1), 10834.

-

PubChem. (n.d.). CID 139175070. National Center for Biotechnology Information. Retrieved from [Link]

-

Supplementary Information: 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

- de la Hoz, A., et al. (2005). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Organic Synthesis, 2(2), 139-157.

- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138.

- Chupakhin, E., et al. (2019). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 9(48), 28001-28014.

- Vrakas, D., & Alexiou, P. (2017). In Silico Prediction of Physicochemical Properties. Methods in Pharmacology and Toxicology, 1-22.

- Yamanaka, H., Ohba, S., & Konno, S. (1987). REACTION OF 2.4-DIPHENYL-1.3.5-TRIAZINE DERIVATIVES WITH NUCLEOPHILES. HETEROCYCLES, 26(11), 2859.

- Dearden, J. C. (2012). Prediction of physicochemical properties. Methods Mol Biol, 929, 93-138.

- de Oliveira, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(10), 817-830.

- Schüürmann, G., & Cossi, M. (2014). Predicting Fate-Related Physicochemical Properties. Comprehensive Environmental Mass Spectrometry, 3-30.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Retrieved from [Link]

- Tetko, I. V. (2016). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. Comprehensive Medicinal Chemistry III, 49-68.

- Wang, Y., Pittman, C. U., & Saebo, S. (1993). Investigation of the structure and properties of ammeline, melamine, and 2,4-diamino-1,3,5-triazine by ab initio calculations. The Journal of Organic Chemistry, 58(11), 3091–3097.

- Abdel-Rahman, R. M., & Bawazir, W. (2018). A predicted Mass fragmentation pattern.

- Tsimpliaraki, M., & Spyroulias, G. A. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. International Journal of Molecular Sciences, 24(5), 4819.

- Li, Y., et al. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. National Institute of Standards and Technology. Retrieved from [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]

- de Oliveira, E., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Institute of Standards and Technology. Retrieved from [Link]

- Neuweger, H., & Kersten, H. (2020). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 31(11), 2259-2270.

- Thanigaimani, K., et al. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

Sources

- 1. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives | Semantic Scholar [semanticscholar.org]

- 2. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of physicochemical properties. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 16. opendata.uni-halle.de [opendata.uni-halle.de]

- 17. 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijpras.com [ijpras.com]

Methodological & Application

One-pot synthesis of 6,N2-diaryl-1,3,5-triazine-2,4-diamines

Application Note & Protocol

A Streamlined One-Pot, Microwave-Assisted Synthesis of 6,N2-Diaryl-1,3,5-triazine-2,4-diamines for Drug Discovery Applications

Introduction: The 1,3,5-Triazine Scaffold and the Need for Efficient Synthesis

The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions have made it a cornerstone in the design of molecules targeting a wide array of biological targets. Notable examples of 1,3,5-triazine-based drugs include the alkylating agent Altretamine for ovarian cancer and the IDH2 inhibitor Enasidenib for treating acute myeloid leukemia.[1][2] Specifically, the 6,N2-diaryl-1,3,5-triazine-2,4-diamine framework has emerged as a particularly promising motif for developing novel anticancer agents, demonstrating potent and selective antiproliferative activity against various cancer cell lines, including triple-negative breast cancer.[1][3][4]

Traditional multi-step syntheses of substituted triazines are often laborious, time-consuming, and generate significant chemical waste. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, represent a more efficient, economical, and environmentally benign alternative.[5][6][7] This application note provides a detailed, field-proven protocol for the one-pot synthesis of a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines from readily available starting materials, leveraging the benefits of microwave-assisted organic synthesis.[1][8]

Reaction Principle and Mechanism

This synthesis is a powerful three-component reaction that proceeds in a two-step, one-pot sequence. The causality behind this highly efficient transformation is as follows:

-

Acid-Catalyzed Condensation: The reaction commences with a three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. This step is catalyzed by hydrochloric acid and typically accelerated by microwave irradiation. The acid protonates the aldehyde, activating it for nucleophilic attack, leading to the formation of a 1,6-diaryl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride intermediate.[9][10]

-

Base-Promoted Rearrangement and Aromatization: Without isolating the intermediate, a base (e.g., potassium hydroxide) is added to the reaction mixture. This induces a Dimroth rearrangement, a well-known isomerization of N-substituted heterocyclic compounds, to form the more thermodynamically stable N²,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamine.[9][11][12] Under the sustained microwave heating conditions, this dihydrotriazine intermediate undergoes spontaneous dehydrogenative aromatization to yield the final, stable 6,N2-diaryl-1,3,5-triazine-2,4-diamine product.[1][2][13]

The entire sequence showcases the elegance of tandem reactions, where the conditions of the second step are tailored to not only induce rearrangement but also drive the final product formation.

Experimental Workflow Overview

The following diagram illustrates the streamlined, one-pot nature of this protocol.

Caption: One-pot synthesis workflow from starting materials to purified product.

Detailed Experimental Protocol

This protocol is adapted from a validated method for generating libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines.[1][8]

Materials and Reagents:

-

Cyanoguanidine (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

Substituted Arylamine (1.0 mmol)

-

Ethanol (3 mL)

-

4M HCl in 1,4-dioxane (0.25 mL, 1.0 mmol)

-

2M Aqueous Potassium Hydroxide (KOH) solution (1.0 mL, 2.0 mmol)

-

Deionized Water

-

Ethanol for recrystallization

Equipment:

-

10 mL microwave reaction vial with a magnetic stir bar

-

Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

-

Buchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

-

Analytical balance

Procedure:

-

Reagent Combination (Step 1):

-

To a 10 mL microwave reaction vial, add cyanoguanidine (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and the chosen arylamine (1.0 mmol).

-

Add ethanol (3 mL) and a magnetic stir bar.

-

Seal the vial and briefly vortex to ensure mixing.

-

Carefully add 4M HCl in 1,4-dioxane (0.25 mL).

-

Scientist's Note: The acid catalyst is crucial for the initial condensation. Using a solution in dioxane prevents adding excess water at this stage.

-

-

Microwave-Assisted Condensation:

-

Place the sealed vial into the microwave synthesizer.

-

Irradiate the mixture at 140 °C for 20 minutes .

-

Scientist's Note: Microwave heating provides rapid and uniform heating, significantly reducing reaction times compared to conventional methods.[13] This first step forms the dihydrotriazine hydrochloride salt.

-

-

In-Situ Rearrangement and Aromatization (Step 2):

-

After the first irradiation step, allow the vial to cool to a safe handling temperature (e.g., <50 °C).

-

Do not isolate the intermediate. Uncap the vial and add 2M aqueous KOH solution (1.0 mL).

-

Reseal the vial securely.

-

Scientist's Note: The addition of a strong base is the critical trigger for the Dimroth rearrangement and subsequent dehydrogenation. The stoichiometry ensures the neutralization of the HCl catalyst and provides the basic medium required for the reaction.

-

-

Final Microwave Irradiation:

-

Place the vial back into the microwave synthesizer.

-

Irradiate the mixture at 140 °C for 10 minutes .

-

Scientist's Note: This second heating step drives the reaction to completion, ensuring full aromatization of the triazine ring.

-

-

Product Isolation and Purification:

-

After cooling the reaction vial to room temperature, the product often precipitates from the solution.

-

Add deionized water (~10 mL) to the vial to further encourage precipitation and to dissolve inorganic salts.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with additional water, followed by a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to yield the final 6,N2-diaryl-1,3,5-triazine-2,4-diamine.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Data Presentation: Representative Examples

The described protocol is robust and accommodates a wide range of aromatic aldehydes and arylamines, allowing for the rapid generation of a chemical library.

| Entry | Aromatic Aldehyde (Ar¹) | Arylamine (Ar²) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 30 | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 30 | 88 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 30 | 92 |

| 4 | Benzaldehyde | 4-Chloroaniline | 30 | 83 |

| 5 | 3,4,5-Trimethoxybenzaldehyde | 4-Fluoroaniline | 30 | 95 |

| 6 | 4-(Trifluoromethyl)benzaldehyde | 3-Methoxyaniline | 30 | 80 |

| Data synthesized from representative results reported in the literature.[1][2] |

Applications in Drug Discovery: Anticancer Activity

The primary driver for the development of this synthetic protocol has been the significant therapeutic potential of the resulting compounds. A library of 126 such compounds was synthesized and evaluated for antiproliferative properties against three breast cancer cell lines.[1][8]

-

High Potency: Several compounds exhibited potent growth inhibition, particularly against the triple-negative MDA-MB231 breast cancer cell line.[1]

-

Selectivity: The most active compounds were found to be highly selective, showing minimal effect on the growth of non-cancerous MCF-10A breast epithelial cells.[3]

-

Structure-Activity Relationship (SAR): The ability to rapidly synthesize a large library of analogs enabled the development of a 3D-QSAR model, which provides a predictive tool for designing even more potent anticancer compounds in the future.[1][14]

This synthetic platform is, therefore, a validated and powerful tool for lead generation and optimization in modern oncology drug discovery programs.

References

-

Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144. [Link]

-

Junaid, A., Lim, F. P. L., Chuah, L. H., & Dolzhenko, A. V. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Publishing. [Link]

-

Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. [Link]

-

Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). ResearchGate. [Link]

-

Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2022). Bentham Science. [Link]

-

Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52-65. [Link]

-

6, N-2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). Monash University. [Link]

-

Junaid, A., Tan, Y. S., Tiekink, E. R. T., & Dolzhenko, A. V. (2019). A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. RSC Advances, 9(64), 37660–37667. [Link]

-

Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). (2020). ResearchGate. [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Publishing. [Link]

-

Kułaga, K., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

-

Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Tri...). (2022). Ingenta Connect. [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). National Institutes of Health. [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Universidad de Castilla-La Mancha. [Link]

-

Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. [Link]

-

Kułaga, K., et al. (2023). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]

-

A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. (2019). Semantic Scholar. [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2021). PubMed Central. [Link]

-

Junaid, A., et al. (2019). A one-pot synthesis of N 2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals. PubMed. [Link]

-

Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). (2021). ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 6, N 2 -Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00643B [pubs.rsc.org]

- 3. research.monash.edu [research.monash.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] A one-pot synthesis of N2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals | Semantic Scholar [semanticscholar.org]

- 12. A one-pot synthesis of N 2,6-diaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines and systematic evaluation of their ability to host ethanol in crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: High-Fidelity Purification of Synthesized Triazine Derivatives by Chromatography

Abstract

Triazine derivatives are a cornerstone of modern medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities and functional properties.[1][2][3] The synthetic accessibility of the triazine scaffold allows for extensive derivatization, yet this often yields complex crude mixtures requiring robust purification strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of synthesized triazine derivatives using contemporary chromatographic techniques. We delve into the causality behind methodological choices, offering detailed, field-proven protocols for Flash Chromatography, Preparative High-Performance Liquid Chromatography (HPLC), and Solid-Phase Extraction (SPE).

Introduction: The Purification Challenge of Triazine Scaffolds

The 1,3,5-triazine and 1,2,4-triazine cores are privileged structures in drug discovery and agrochemicals.[1][2] Their synthesis, however, can result in a variety of impurities, including regioisomers, unreacted starting materials, and by-products, which can be challenging to separate due to similar physicochemical properties.[4] The nitrogen atoms within the triazine ring can impart basicity, leading to undesirable interactions with silica gel, such as peak tailing and streaking during normal-phase chromatography.[5][6] Therefore, a systematic and well-optimized purification strategy is paramount to obtaining high-purity triazine derivatives suitable for downstream applications like biological assays.[4]

The selection of an appropriate purification technique is contingent on several factors:

-

Purity Requirements: Initial cleanup for reaction monitoring may only require flash chromatography, whereas final compounds for biological testing often necessitate the high resolution of preparative HPLC.[4]

-

Scale of Synthesis: The amount of crude material dictates the choice between high-throughput flash systems and preparative HPLC.

-

Physicochemical Properties of the Derivative: The polarity, solubility, and stability of the target triazine derivative will guide the selection of the stationary and mobile phases.[6]

Strategic Workflow for Triazine Purification

A multi-step approach is often the most effective strategy for purifying triazine derivatives. This typically involves an initial workup, a primary chromatographic purification, and an optional high-purity polishing step.

Caption: General workflow for the purification of synthesized triazine derivatives.

Flash Chromatography: The Workhorse of Primary Purification

Flash column chromatography is the most common initial purification technique for triazine derivatives, offering a balance of speed, resolution, and scalability.[4] The key to a successful flash separation lies in the meticulous optimization of the mobile phase using Thin-Layer Chromatography (TLC).

Causality in Method Development

-

Stationary Phase Selection: While standard silica gel is widely used, the acidic nature of its surface can cause issues with basic triazines.[6] In such cases, using neutral or basic alumina can be advantageous.[7] Alternatively, treating the silica gel or the mobile phase with a small amount of a basic modifier like triethylamine (TEA) or ammonia can mitigate peak tailing.[5][6]

-

Mobile Phase Optimization: The goal is to achieve a retention factor (Rf) of approximately 0.3 for the target compound on TLC, which generally translates to good separation on a flash column.[8] A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[5][8] For more polar triazines, solvent systems like dichloromethane/methanol may be necessary.[6]

-

Loading Technique: Dry loading is often recommended for triazine derivatives.[5] This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then added to the top of the column. This technique prevents band broadening that can occur when dissolving the sample in a strong solvent for wet loading.[4][5]

Detailed Protocol: Flash Chromatography of a Generic Triazine Derivative

This protocol provides a general guideline and should be optimized based on preliminary TLC analysis.[5]

Materials:

-

Crude triazine derivative

-

Silica gel (Silica 60, 40-63 µm)[8]

-

TLC plates (silica gel 60 F254)

-

Solvents: Hexanes, Ethyl Acetate (HPLC grade)

-

Triethylamine (optional)

-

Flash chromatography column and system (manual or automated)

-

Collection tubes

Procedure:

-

TLC Optimization:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., start with 20%, 30%, 40% ethyl acetate in hexanes).

-

If streaking is observed, add 0.1-1% triethylamine to the mobile phase.

-

Identify a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.[8]

-

-

Column Packing (Slurry Method):

-

Sample Loading (Dry Loading):

-

Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[5]

-

Add a small amount of silica gel (typically 1-2 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[4][5]

-

Carefully add the dry-loaded sample to the top of the packed column.[5]

-

-

Elution and Fraction Collection:

-

Begin elution with the optimized solvent system.[4] A flow rate corresponding to a solvent drop of about 2 inches/minute in the column reservoir is often ideal.[8]

-

If a gradient elution is required to separate multiple components, gradually increase the polarity of the mobile phase.[4][5]

-

Collect fractions of a consistent volume.[5]

-

-

Fraction Analysis:

Flash Chromatography Parameters

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel 60 (40-63 µm) | Standard, cost-effective choice for most separations.[8] |

| Mobile Phase | Hexanes/Ethyl Acetate, DCM/Methanol | Graded polarity to elute a wide range of compounds.[8] |

| Basic Modifier | 0.1-1% Triethylamine | Neutralizes acidic silica sites, preventing peak tailing of basic triazines.[5][6] |

| Target Rf (TLC) | ~0.3 | Provides optimal resolution and reasonable elution time.[8] |

| Loading Method | Dry Loading | Minimizes band broadening and improves separation efficiency.[4][5] |

| Flow Rate | ~2 inches/minute | Balances separation time with resolution.[8] |

Preparative HPLC: For High-Purity Requirements

When purity levels greater than 98% are required, such as for pharmaceutical applications, preparative HPLC is the technique of choice.[4] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate significant quantities of the target compound.[9][10]

Causality in Method Development

-

Column Chemistry: Reversed-phase chromatography using a C18 column is the most common approach for purifying triazine derivatives.[6][11][12] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

-

Mobile Phase Modifiers: Adding an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to the mobile phase (typically water and acetonitrile or methanol) is crucial.[6][11] This ensures the protonation of any basic nitrogen atoms in the triazine ring, leading to sharp, symmetrical peaks.

-

Method Scaling: The analytical method is first developed on a smaller scale to optimize separation.[13] The method is then scaled up to a preparative column, adjusting the flow rate and injection volume proportionally to the column dimensions to maintain resolution.

Caption: Workflow for preparative HPLC purification.

Detailed Protocol: Reversed-Phase Preparative HPLC

This protocol is for a generic triazine derivative that has been pre-purified by flash chromatography.

Materials:

-

Partially purified triazine derivative

-

HPLC-grade water, acetonitrile, and formic acid

-

Analytical HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

-

Preparative HPLC system with a corresponding C18 column (e.g., 150 mm x 21.2 mm, 5 µm)

Procedure:

-

Analytical Method Development:

-

Prepare mobile phases: (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[11]

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Develop a gradient method on the analytical column to achieve good separation of the target peak from impurities. A typical gradient might run from 5% B to 95% B over 10-20 minutes.[11]

-

The flow rate for a 4.6 mm ID column is typically around 1 mL/min.

-

-

Scale-Up:

-

Calculate the preparative flow rate based on the column cross-sectional area:

-

Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

-

-

Determine the maximum injection volume on the preparative column without compromising resolution (this often requires an initial loading study).

-

-

Preparative Run:

-

Set up the preparative HPLC system with the scaled-up flow rate and gradient.

-

Dissolve the sample in the mobile phase at a high concentration, ensuring complete solubility.

-

Inject the sample and begin the run.

-

-

Fraction Collection:

-

Use an automated fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.

-

-

Post-Purification:

-

Analyze the collected fractions using the analytical HPLC method to confirm purity.

-

Combine the pure fractions and remove the solvents, typically via lyophilization or rotary evaporation, to obtain the final product.

-

Typical Preparative HPLC Parameters

| Parameter | Analytical Scale | Preparative Scale | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 21.2 mm, 5 µm | Scale-up requires a larger column diameter for higher loading.[9] |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid | Acid modifier ensures good peak shape for basic compounds.[11] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase HPLC.[11] |

| Flow Rate | 1.0 mL/min | ~21 mL/min | Flow rate is scaled with the column's cross-sectional area. |

| Injection Volume | 5-20 µL | 100-1000 µL | Higher injection volumes are used to purify larger quantities. |

| Detection | UV (e.g., 220 or 254 nm) | UV (e.g., 220 or 254 nm) | Triazines typically have strong UV absorbance for detection.[14][15] |

Solid-Phase Extraction (SPE): For Rapid Cleanup and Concentration

Solid-Phase Extraction (SPE) is a valuable technique for the rapid cleanup of crude triazine samples or for concentrating trace amounts from complex matrices like environmental water samples.[14][16] It is not a high-resolution technique like HPLC but is excellent for removing major classes of impurities.

Causality in Method Development

-

Sorbent Selection: The choice of sorbent is critical. For triazines, which span a range of polarities, reversed-phase sorbents like C18 (octadecylsilica) are highly effective.[14][16][17] These sorbents retain triazines from aqueous solutions while allowing more polar impurities to pass through.

-

Elution Solvent: After washing the cartridge to remove impurities, the retained triazine is eluted with a strong organic solvent, such as methanol or acetonitrile.[14]

Detailed Protocol: SPE Cleanup of a Triazine Derivative

This protocol describes a general procedure for cleaning up a triazine derivative from an aqueous reaction mixture.

Materials:

-

C18 SPE Cartridge (e.g., 500 mg)[17]

-

Aqueous sample containing the triazine derivative

-

Methanol, HPLC-grade water

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.

-

Equilibrate the cartridge by passing 5 mL of HPLC-grade water, ensuring the sorbent bed does not go dry.[17]

-

-

Sample Loading:

-

Load the aqueous sample onto the cartridge at a slow, steady flow rate (e.g., 1-3 mL/min).[17]

-

-

Washing:

-

Elution:

-

Evaporation:

-

Evaporate the eluate to dryness to obtain the concentrated, partially purified product, which can then be subjected to further purification by flash chromatography or HPLC if needed.

-

Conclusion

The successful purification of synthesized triazine derivatives is a critical step in their development for any application. It requires a logical, multi-step approach that is tailored to the specific properties of the target molecule and the desired level of purity. By understanding the underlying principles of flash chromatography, preparative HPLC, and SPE, and by systematically optimizing the key parameters, researchers can confidently and efficiently isolate high-purity triazine compounds. The protocols and guidelines presented in this note serve as a robust starting point for developing effective purification strategies in the laboratory.

References

-

Karadžić Banjac, M., Salakovic, B., Kovačević, S., Jevrić, L., & Podunavac-Kuzmanovic, S. (2022). Insight in triazine chromatographic and microbiological analysis: A brief review. APTEFF, 53, 241-252. Retrieved from [Link]

-

Pichon, V. (2000). Use of Solid-Phase Extraction and High-Performance Liquid Chromatography for the Determination of Triazine Residues in Water: Validation of the Method. Journal of Liquid Chromatography & Related Technologies, 23(15), 2365-2376. Retrieved from [Link]

-

Per-Ingvar, L., & Knut, I. (2013). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Retrieved from [Link]

-

Koeber, R., Fleischer, C., Lanza, F., Boos, K. S., Sellergren, B., & Barceló, D. (2001). Evaluation of a multidimensional solid-phase extraction platform for highly selective on-line cleanup and high-throughput LC-MS analysis of triazines in river water samples using molecularly imprinted polymers. Analytical chemistry, 73(11), 2437–2444. Retrieved from [Link]

-

Jardim, I. C. S. F., & Queiroz, M. E. C. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. Retrieved from [Link]

-

Victoria, G. C., & Carmen, M. A. (2003). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Liquid Chromatography & Related Technologies, 26(14), 2347-2363. Retrieved from [Link]

-

Gawlik, B. M., & Feicht, E. A. (2001). Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. The Handbook of Environmental Chemistry, 2(Part L), 55-78. Retrieved from [Link]

-

Ito, Y., Goto, T., & Oka, H. (2000). Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. Journal of Chromatography A, 898(2), 169-181. Retrieved from [Link]

-

Katsumata, H., Kaneco, S., Suzuki, T., & Ohta, K. (2006). Determination of atrazine and simazine in water samples by high-performance liquid chromatography after preconcentration with heat-treated diatomaceous earth. Analytica Chimica Acta, 577(2), 214-219. Retrieved from [Link]

-

Wang, S., Chen, L., & Liu, D. (2005). Analysis of trace atrazine and simazine in environmental samples by liquid chromatography-fluorescence detection with pre-column derivatization reaction. Analytica chimica acta, 537(1-2), 175-181. Retrieved from [Link]

-

Perišić-Janjić, N., Jevrić, L., Bončić-Caričić, G., Jovanović, B., & Iljić, S. (1995). The chromatographic behaviour of some s-triazine derivatives on various supports. Journal of Planar Chromatography - Modern TLC, 8(4), 310-313. Retrieved from [Link]

-

Zare, F., & Ghaedi, M. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240. Retrieved from [Link]

-

Gold, B., & Karamessini, D. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Polymer Chemistry, 12(30), 4276-4302. Retrieved from [Link]

-

Baranowska, I., & Barchańska, H. (2012). Determination of Mesotrione, Simazine and Atrazine by RP-HPLC in Thermal Water, Sediment and Vegetable Samples. Advanced Analytical Chemistry, 2(4), 206-219. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How to Run a Flash Column. Department of Chemistry. Retrieved from [Link]

-

Karadžić Banjac, M., et al. (2022). Insight in triazine chromatographic and microbiological analysis: A brief review. APTEFF, 53, 241-252. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Agilent Application Compendium. Retrieved from [Link]

-

Zhang, L., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules, 29(2), 435. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1984). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

-

Ghorab, M. M., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2939. Retrieved from [Link]

-

Roy, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. Retrieved from [Link]

-

Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved from [Link]

-

Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 277, 116744. Retrieved from [Link]

-

Xie, Y., & Liu, N. (2024). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 29(12), 2898. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Purification [chem.rochester.edu]

- 9. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Application Note: Characterization of Diaminotriazines by ¹H NMR Spectroscopy

Abstract

This application note provides a comprehensive guide for the characterization of 2,4-diaminotriazine derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Diaminotriazines are a critical class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and polymer manufacturing. Accurate structural elucidation is paramount for quality control and drug development. This document details field-proven protocols for sample preparation, data acquisition, and spectral interpretation, emphasizing the causal relationships behind experimental choices to ensure data integrity and reproducibility. It is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Diaminotriazine Characterization

The 1,3,5-triazine core, particularly when substituted with two amino groups, forms the structural basis for a vast array of functional molecules, from pharmaceuticals like the diuretic Triamterene to industrial polymers derived from melamine (2,4,6-triamino-1,3,5-triazine). The precise arrangement and nature of substituents on the triazine ring and its amino groups dictate the molecule's chemical properties, biological activity, and material performance.

¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for confirming the identity, purity, and structure of these compounds. It provides detailed information on the chemical environment of protons, enabling the unambiguous assignment of substituent groups and the identification of isomeric forms. This guide offers the scientific rationale and step-by-step instructions to achieve high-quality, interpretable ¹H NMR spectra for diaminotriazine compounds.

Foundational Principles of ¹H NMR for Diaminotriazines

The ¹H NMR spectrum of a diaminotriazine is primarily defined by signals from two types of protons:

-

Amine Protons (-NH₂ or -NHR): These are the most characteristic and often most challenging signals to interpret. Their chemical shift is highly sensitive to solvent, concentration, temperature, and hydrogen bonding. They frequently appear as broad signals due to quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water or deuterated solvent.

-

Substituent Protons: These are protons on alkyl or aryl groups attached to the triazine ring (at the C6 position) or the amino nitrogens. Their chemical shifts and coupling patterns are generally more predictable and provide the primary means of structural confirmation.

A key challenge in analyzing diaminotriazines is their often-poor solubility in common deuterated solvents like chloroform (CDCl₃)[1]. This is attributed to strong intermolecular hydrogen bonding and potential π-stacking interactions[1]. Therefore, solvent selection is a critical first step in any analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high data quality from preparation to analysis.

Workflow Overview

The following diagram outlines the complete workflow for the ¹H NMR characterization of diaminotriazines.

Caption: Experimental workflow for ¹H NMR analysis of diaminotriazines.

Step-by-Step Sample Preparation

Materials:

-

High-quality 5 mm NMR tubes, clean and dry

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

Glass vial (1-dram)

-

Pasteur pipette with cotton wool plug (for filtration)

-

Internal standard (e.g., Tetramethylsilane, TMS), if not already in solvent

Protocol:

-

Solvent Selection (The Critical Choice):

-

Rationale: The polarity and hydrogen-bonding capacity of the solvent directly influence the chemical shift of N-H protons.[4][5] Polar, hydrogen-bond accepting solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆) are often the best choice. They effectively break up intermolecular hydrogen bonds, leading to sharper N-H signals and improved solubility.[6][7] In contrast, solvents like CDCl₃ may result in broad, poorly resolved N-H peaks.

-

Procedure: Begin with DMSO-d₆ for unknown diaminotriazines. If solubility remains an issue, co-solvents like trifluoroacetic acid (TFA) can be used, but be aware this will protonate the basic triazine nitrogens and dramatically alter chemical shifts.[1]

-

-

Sample Weighing and Dissolution:

-

Rationale: An appropriate concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or shimming difficulties can occur.[2][3] Preparing the sample in a separate vial first ensures complete dissolution before transfer.[2][8]

-

Procedure: Weigh 5-25 mg of the diaminotriazine into a clean, dry vial.[3] Using a syringe or pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][8] Vortex or gently agitate until the solid is completely dissolved.

-

-

Filtration and Transfer:

-

Rationale: Undissolved particulate matter will severely degrade the magnetic field homogeneity (shimming), resulting in broad, distorted peaks.[2][3]

-

Procedure: If any solid particles are visible, filter the solution through a Pasteur pipette containing a small cotton wool plug directly into the NMR tube.[8] The final sample height in the tube should be 4-5 cm (approx. 0.6-0.7 mL).[3]

-

-

Referencing:

-

Rationale: Chemical shifts must be calibrated against a known standard.

-

Procedure: Most commercial deuterated solvents contain TMS (δ = 0.00 ppm) as an internal standard.[9] Alternatively, the residual proteo-solvent peak can be used as a secondary reference (e.g., DMSO-d₅ at ~2.50 ppm).

-

Data Acquisition Parameters

For a standard 400 MHz spectrometer:

-

Experiment: Standard proton (zg30)

-

Number of Scans (NS): 16-64 (increase for dilute samples)

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

Spectral Interpretation and Data Analysis

Characteristic Chemical Shifts

The chemical environment of a proton determines its resonance frequency. The electron-deficient nature of the triazine ring deshields attached protons, shifting them downfield.

Caption: General structure of a 6-substituted-2,4-diaminotriazine.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Diaminotriazines in DMSO-d₆

| Proton Type | Label | Typical Chemical Shift (δ, ppm) | Appearance / Notes |

| Amine Protons | Hₐ | 6.0 - 7.5 | Broad singlet (br s). Position is highly variable. Can exchange with D₂O. |

| Alkyl Substituent (C6) | Hₓ | 2.0 - 2.5 (e.g., -CH₃) | Typically sharp. Multiplicity follows n+1 rule. |

| Aryl Substituent (C6) | Hᵦ | 7.0 - 8.5 | Complex multiplets. Deshielded by triazine ring. |

| N-Alkyl Substituent | Hγ | 2.5 - 4.0 | Deshielded by nitrogen. |

Note: These are approximate ranges and can vary significantly based on other substituents.[10]

Example Data: For 6-methyl-1,3,5-triazine-2,4-diamine in DMSO-d₆, the amine protons (Hₐ) appear as a broad signal around 6.6 ppm, while the methyl protons (Hₓ) appear as a sharp singlet around 2.06 ppm.[11]

The Critical Role of the Solvent

The chemical shift of N-H protons is exceptionally sensitive to the solvent environment.[4][12]

-

Non-polar solvents (e.g., CDCl₃, Benzene-d₆): Intermolecular hydrogen bonding between triazine molecules dominates. This leads to broad signals and can cause significant upfield or downfield shifts depending on the specific solute-solute interactions.

-

Polar, Aprotic Solvents (e.g., DMSO-d₆, Acetone-d₆): The solvent molecules themselves act as strong hydrogen bond acceptors. They disrupt solute-solute hydrogen bonding, leading to more consistent and sharper N-H signals. The N-H protons typically shift downfield in these solvents in the order: CDCl₃ < Acetone-d₆ < DMSO-d₆.[4][12] This downfield shift is due to the strong interaction between the amine proton and the solvent's oxygen atom.[6]

-

Protic Solvents (e.g., D₂O, Methanol-d₄): These solvents will cause the N-H protons to undergo rapid chemical exchange with the solvent's deuterium atoms. This often leads to the complete disappearance of the N-H signal from the spectrum, a phenomenon that can be used diagnostically to confirm its identity.[13]

Dynamic NMR and Rotational Isomers

The bond between an amino group and the triazine ring has a partial double-bond character due to resonance.[1] This restricts rotation around the C-N bond, and if the barrier to rotation is high enough, it can lead to the observation of multiple distinct species (rotamers) in the NMR spectrum at room temperature.[1] This manifests as a set of doubled or complex signals for protons near the amino group. Variable temperature (VT) NMR studies can be employed to probe this phenomenon; as the temperature is increased, the signals will broaden and eventually coalesce into a single, averaged signal.[1]

Troubleshooting

-

No Signal/Very Weak Signal: Check sample concentration. Ensure the sample is fully dissolved. Increase the number of scans.

-

Very Broad Peaks: Improve shimming. Filter the sample to remove particulates. If N-H peaks are broad, switch to DMSO-d₆.

-

N-H Peak is Missing: If using a protic solvent like D₂O or CD₃OD, the peak has likely exchanged. This is expected behavior.

-

Complex, Unresolved Multiplets: The sample may be a mixture of isomers or rotamers. Consider acquiring the spectrum at a higher temperature to see if signals coalesce.[1]

Conclusion

¹H NMR spectroscopy is a definitive tool for the structural analysis of diaminotriazines. By understanding the fundamental principles and adopting rigorous, validated protocols, researchers can obtain high-quality data for unambiguous characterization. The judicious choice of deuterated solvent is the most critical experimental parameter, with DMSO-d₆ being the recommended starting point for its superior solubilizing power and its ability to produce sharp, informative N-H proton signals. This guide provides the necessary framework for scientists to confidently apply ¹H NMR in their research and development involving this important class of compounds.

References

-

Hirose, J., Tsuchida, N., & Oonishi, I. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 428-436. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

Al-Hujaj, O. A., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Retrieved from [Link]

-

Saeed, A. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Retrieved from [Link]

-

Barbera, J., et al. (2013). 1 H-NMR spectra of the melamine M with (a) dendron CzA1, complex M-CzA1.... ResearchGate. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Wang, Y., et al. (2021). ¹H NMR spectra of melamine, P204 and PM in DMSO. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Melamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Slonim, I. Y., et al. (1976). Compositive characterization of melamine‐formaldehyde condensates by NMR spectroscopy. Die Angewandte Makromolekulare Chemie. Retrieved from [Link]

-

Ph.D. Thesis. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Claramunt, R. M., et al. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Arulchakkaravarthi, A., et al. (2016). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. ResearchGate. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

Sources

- 1. tdx.cat [tdx.cat]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. organomation.com [organomation.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unn.edu.ng [unn.edu.ng]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. web.pdx.edu [web.pdx.edu]

- 11. 6-Methyl-1,3,5-triazine-2,4-diamine(542-02-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Assay of 1,3,5-Triazine Derivatives

Introduction: The Versatile 1,3,5-Triazine Scaffold in Drug Discovery